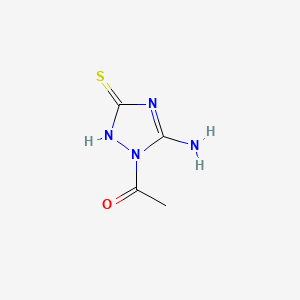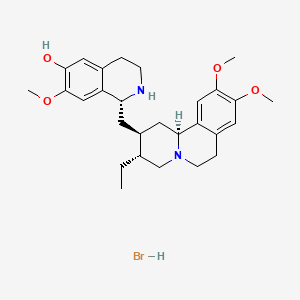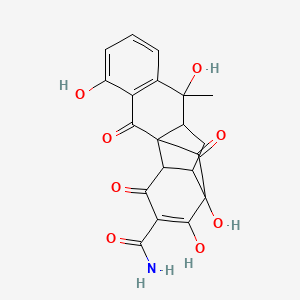![molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9](/img/no-structure.png)
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid, also known as (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid, is a chemical compound . The term “R*,R*” indicates that the compound is a racemic mixture, which is a 50:50 mixture of two enantiomers . Enantiomers are mirror images of each other and rotate plane-polarized light in an equal but opposite direction .
Synthesis Analysis
The synthesis of such compounds often involves the resolution of racemic mixtures. This process separates the enantiomers due to their different physical properties . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . These diastereomers can then be separated by their different physical properties .Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound’s structure can be analyzed using various techniques, including X-ray diffraction analysis . The compound’s absolute configuration can be determined using the R/S nomenclature system .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The compound’s reactivity is influenced by its molecular structure and the nature of its functional groups. For instance, the compound’s amine and carboxylic acid groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the compound’s solubility, melting point, and optical activity would be affected by its stereochemistry .Scientific Research Applications
Biochemical Applications and Analysis
- Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction, which forms Ruhemann's purple upon reacting with amino groups, is extensively used for detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific disciplines. This method is pivotal for studying amino acids like "[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid" in agricultural, medical, and nutritional sciences due to its ability to generate a distinct chromophore for all primary amines reacting under specific conditions (Friedman, 2004).
Material Science and Polymer Chemistry
- Highly Branched Polymers for Biomedical Applications : Polymers based on amino acid building blocks, due to their biocompatibility and biodegradability, are significant for biomedical applications. The research on highly branched structures, such as dendrimers, dendrigrafts, and hyperbranched polymers, particularly those derived from amino acids like lysine, glutamic acid, and aspartic acid, offers insights into their potential as gene and drug delivery vehicles (Thompson & Scholz, 2021).
Environmental and Analytical Chemistry
- Sorption Studies for Environmental Assessment : Understanding the sorption properties of compounds related to amino acids, such as herbicides and pharmaceuticals, is crucial for environmental chemistry. Studies focusing on the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights into the environmental fate and mobility of these compounds, highlighting the importance of organic matter and iron oxides as relevant sorbents (Werner, Garratt, & Pigott, 2012).
Food Science and Flavor Chemistry
- Flavor Compounds in Foods : The production and degradation of branched aldehydes from amino acids are extensively reviewed, underscoring the metabolic pathways and microbial compositions influencing the formation of these flavor compounds in foods. This area of research is pertinent to understanding how amino acids contribute to the sensory properties of food products (Smit, Engels, & Smit, 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents for specific reactions.", "Starting Materials": [ "2,3-d2-glyceraldehyde", "Hydroxylamine hydrochloride", "Di-tert-butyl dicarbonate (Boc2O)", "Ethyl chloroformate", "Triethylamine", "Hydrogen chloride gas", "Ammonium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "3-Amino-2-hydroxy-propanoic acid" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 2,3-d2-glyceraldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to obtain Boc-protected 2,3-d2-glyceraldehyde.", "Step 2: React Boc-protected 2,3-d2-glyceraldehyde with hydroxylamine hydrochloride to obtain the corresponding oxime.", "Step 3: Protect the amino group of the oxime obtained in Step 2 by reacting it with ethyl chloroformate and triethylamine to obtain the corresponding carbamate.", "Step 4: Deprotect the hydroxyl group of the Boc-protected 2,3-d2-glyceraldehyde in the presence of hydrogen chloride gas to obtain 2,3-d2-glyceraldehyde.", "Step 5: React the carbamate obtained in Step 3 with 2,3-d2-glyceraldehyde in the presence of ammonium hydroxide and hydrogen peroxide to obtain the desired protected amino alcohol.", "Step 6: Reduce the protected amino alcohol obtained in Step 5 with sodium borohydride in the presence of hydrochloric acid to obtain [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid." ] } | |
CAS RN |
136743-38-9 |
Molecular Formula |
C3H7NO3 |
Molecular Weight |
107.105 |
IUPAC Name |
(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |
InChI Key |
BMYNFMYTOJXKLE-MVPYEHFYSA-N |
SMILES |
C(C(C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
